molecular formula C6H4S2 B1266192 Thieno[2,3-b]thiophene CAS No. 250-84-0

Thieno[2,3-b]thiophene

Cat. No. B1266192
CAS RN: 250-84-0
M. Wt: 140.2 g/mol
InChI Key: YHBTXTFFTYXOFV-UHFFFAOYSA-N
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Description

Thieno[2,3-b]thiophene is a core structure in various conjugated organic opto-electronic materials due to its unique electronic and optical properties. This compound has been extensively studied for its potential in fields such as organic electronics and photovoltaics.

Synthesis Analysis

The synthesis of Thieno[2,3-b]thiophene derivatives has been achieved through various methods, including one-pot sulfurative tetramerization of acetophenones using elemental sulfur, a base, and DMSO under heating conditions. This approach offers a convenient route to Thieno[2,3-b]thiophene cores with verified structures by X-ray crystallography (Nguyen & Retailleau, 2022). Additionally, concise syntheses using Pd-catalyzed Stille or Suzuki coupling reactions have been reported, indicating the versatility and adaptability of synthetic approaches for these compounds (Molecules, 2012).

Molecular Structure Analysis

Thieno[2,3-b]thiophene derivatives exhibit a variety of molecular structures, from linear to more complex fused-ring systems. Their structure has been characterized by various spectroscopic tools, including 1H NMR, 13C NMR, UV–vis spectroscopy, infrared (IR), and X-ray single crystal crystallography. These analyses reveal significant insights into the geometrical parameters and the intramolecular charge transfer interactions, which are crucial for their electronic properties (Mabkhot et al., 2017).

Chemical Reactions and Properties

Thieno[2,3-b]thiophene and its derivatives undergo various chemical reactions that alter their electronic structure and properties. For instance, electropolymerization has been employed to produce polymers with low bandgaps, demonstrating the chemical versatility and the potential for electronic applications of these materials. The polymers exhibit unique electrochemical behavior, indicative of their potential in organic electronics and energy storage applications (Park et al., 2010).

Physical Properties Analysis

The physical properties of Thieno[2,3-b]thiophene derivatives, such as optical and thermal stability, are crucial for their application in electronic devices. These compounds have shown promising thermal stability and optical properties, with absorption spectra indicating strong interactions between molecules in the solid state. Such properties are essential for their application in field-effect transistors and organic semiconductors (Liu et al., 2009).

Chemical Properties Analysis

The chemical robustness of Thieno[2,3-b]thiophene-based molecules, including their selectivity towards functionalization, has been explored. These properties are influenced by the length of alkyl substituents and the structure of mesogenic cores, affecting phase transitions, optical, and electrochemical properties. Such insights are vital for tailoring the properties of these molecules for specific applications (Dong et al., 2013).

Scientific Research Applications

1. Nanoarchitectures and Organic Electronics

Thieno[2,3-b]thiophene analogues are pivotal in the molecular design of multidimensional nanoarchitectures. Their applications span across various domains, including organic electronics. The study by Mishra, Ma, and Bäuerle (2009) emphasizes the role of Thieno[2,3-b]thiophene in functional oligothiophenes, which are crucial for developing nanostructured materials for electronic applications (Mishra, Ma, & Bäuerle, 2009).

2. Field-Effect Transistor Performance

Thieno[2,3-b]thiophene derivatives have demonstrated significant performance in field-effect transistors (FETs). Liu et al. (2009) described the synthesis, characterization, and successful application of these derivatives in FETs, showcasing their potential in organic semiconductors (Liu et al., 2009).

3. Semiconductor Polymers

Incorporating Thieno[2,3-b]thiophene into polythiophene backbones leads to air-stable, semiconducting polymers with high charge carrier mobilities. Heeney et al. (2005) explored this application, demonstrating the significance of Thieno[2,3-b]thiophene in creating efficient semiconductor materials (Heeney et al., 2005).

4. Organic Solar Cells

Thieno[2,3-b]thiophene-based electron acceptors are utilized in high-performance bulk-heterojunction organic solar cells. Liu et al. (2016) highlighted its role in achieving efficient power conversion efficiencies, emphasizing its potential in renewable energy technologies (Liu et al., 2016).

5. Antimicrobial Studies

Thieno[2,3-b]thiophene derivatives have shown promise in antimicrobial applications. Kheder and Mabkhot (2012) synthesized novel derivatives and conducted successful antimicrobial evaluations, indicating their potential in medicinal chemistry (Kheder & Mabkhot, 2012).

Safety And Hazards

Thieno[2,3-b]thiophene is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Future Directions

Thieno[2,3-b]thiophene has various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc . It is a potential template for biologically active compounds . It is also used in the synthesis of fullerene-donor-fullerene triads .

properties

IUPAC Name

thieno[2,3-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4S2/c1-3-7-6-5(1)2-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBTXTFFTYXOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102803-21-4
Record name Thieno[2,3-b]thiophene, homopolymer
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80179708
Record name Thieno(2,3-b)thiophene
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Molecular Weight

140.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]thiophene

CAS RN

250-84-0
Record name Thieno[2,3-b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno(2,3-b)thiophene
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Record name Thieno(2,3-b)thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[2,3-b]thiophene
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Record name THIENO(2,3-B)THIOPHENE
Source FDA Global Substance Registration System (GSRS)
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Record name Liquid thiophthene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,250
Citations
M Heeney, C Bailey, K Genevicius… - Journal of the …, 2005 - ACS Publications
This work describes a new design methodology that allows the preparation of air stable, semiconducting thiophene polymers with high charge carrier mobilities. The incorporation of …
Number of citations: 427 pubs.acs.org
EK Shokr, MS Kamel, H Abdel-Ghany… - Materials Chemistry and …, 2022 - Elsevier
Some novel thieno[2,3-b]thiophene-2,5-dicarbonitrile derivatives namely; 3,4-bis(2-hydroxynaphthalen-1-yl)diazenyl)thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-bis(4-…
Number of citations: 27 www.sciencedirect.com
I Jarak, M Kralj, I Piantanida, L Šuman, M Žinić… - Bioorganic & Medicinal …, 2006 - Elsevier
A series of cyano- and amidino-substituted derivatives of thieno[2,3-b]- and thieno[3,2-b]thiophene-2-carboxanilides and their ‘cyclic’ derivatives (quinolones) were synthesized. ‘Cyclic’ …
Number of citations: 92 www.sciencedirect.com
JH Dopper, D Oudman, H Wynberg - Journal of the American …, 1973 - ACS Publications
Five new heterohexahelicenes were prepared. Two new elements in heterohelicene synthesis have been introduced:(a) double photocyclizations and (b) the use of thieno [2, 3-6] …
Number of citations: 83 pubs.acs.org
A Cornel, G Kirsch - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
Efficient One Pot Preparation of Variously Substituted Thieno[2,3-b]thiophene Page 1 Efficient One Pot Preparation of Variously Substituted Thieno[2,3-b]thiophene Alain Comel and Gilbert …
Number of citations: 80 onlinelibrary.wiley.com
K Kanazawa, K Bulgarevich, K Kawabata… - Chemistry of …, 2022 - ACS Publications
Although tetrathienoacene, thieno[2″,3″:4′,5′]thieno[2′,3′-d]thieno[3,2-b]thiophene (4TA), has been used as a representative building block for organic semiconductors and …
Number of citations: 3 pubs.acs.org
M Shkunov, R Simms, M Heeney, S Tierney… - Advanced …, 2005 - Wiley Online Library
Thin-film field-effect transistors showing n-and p-type conduction under different bias conditions are produced from solution-processable ambipolar blends of thieno [2, 3-b] thiophene …
Number of citations: 114 onlinelibrary.wiley.com
YN Mabkhot, A Barakat, AM Al-Majid… - International Journal of …, 2013 - mdpi.com
Thioenethiophene derivatives represent an important class of compounds with diverse biological activities. We describe here the synthesis of a new series of thieno[2,3-b]thiophene …
Number of citations: 31 www.mdpi.com
MM Rahman, KA Alamry, MR Awual, AEM Mekky - Microchemical Journal, 2020 - Elsevier
In this approach, diethyl thieno [2,3-b] thiophene-2,5-dicarboxylate-2 (DETTDC2) was prepared in one-pot synthesis by using pentan-2,4‑dione (P24D), carbon disulfide, and ethyl …
Number of citations: 71 www.sciencedirect.com
YN Mabkhot, N abd Elshafy Kheder, AM Al-Majid - Molecules, 2010 - mdpi.com
A facile and convenient synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) and bis(2-thioxo-1,2-…
Number of citations: 32 www.mdpi.com

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